(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Catalog No.
S2916608
CAS No.
851806-85-4
M.F
C19H19FN2O3S
M. Wt
374.43
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsu...

CAS Number

851806-85-4

Product Name

(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Molecular Formula

C19H19FN2O3S

Molecular Weight

374.43

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-9-14(10-16(11-15)25-2)18(23)22-8-7-21-19(22)26-12-13-5-3-4-6-17(13)20/h3-6,9-11H,7-8,12H2,1-2H3

InChI Key

OGZOGRXSKLFFIL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC

Solubility

not available

This compound belongs to a class of molecules known as substituted aryl (aromatic ring) sulfonyl (sulfur with double bond to oxygen and single bond to carbon) dihydroimidazoles. There is no current information available on its origin or specific significance in scientific research []. However, dihydroimidazoles are a class of heterocyclic compounds (containing atoms other than carbon in the ring) with various biological activities, and some derivatives are being investigated for their potential as medicinal drugs [].


Molecular Structure Analysis

The key features of the molecule include:

  • Two aromatic rings: One containing a 3,5-dimethoxy substitution pattern (two methoxy groups attached at positions 3 and 5) and another with a single fluorine substituent at position 2.
  • A five-membered dihydroimidazole ring, which is a saturated (no double bonds) imidazole ring (two nitrogen atoms in the ring). The sulfur atom is attached to the carbon at position 2 of the dihydroimidazole ring.
  • A carbonyl group (C=O) attached to the imidazole ring, forming a methanone functional group.

Chemical Reactions Analysis

There is no specific information available on the synthesis or reactions of this particular compound. However, general synthetic methods for substituted dihydroimidazoles often involve the condensation of an amine with a carbonyl compound, followed by cyclization []. The presence of the methanone group suggests it could be a product of such a reaction.


Physical And Chemical Properties Analysis

  • It is likely to be a solid at room temperature due to the presence of two aromatic rings and the polar nature of the imidazole and carbonyl groups.
  • It may have some solubility in organic solvents due to the aromatic rings but might have limited solubility in water due to the presence of polar groups.
  • The presence of the methoxy groups might increase its solubility in some polar organic solvents compared to an unsubstituted analogue.

There is no current information available on the mechanism of action of this specific compound. However, dihydroimidazoles can exhibit various biological activities depending on the substituents present. Some derivatives have been shown to act as kinase inhibitors (enzymes that transfer phosphate groups) or have antifungal or antibacterial properties [].

  • Aromatic compounds can sometimes have irritant or sensitizing properties.
  • The presence of fluorine can potentially alter the reactivity of the molecule.
  • As a general precaution, any unknown compound should be handled with care, following proper laboratory safety protocols.

XLogP3

3.3

Dates

Modify: 2023-08-17

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